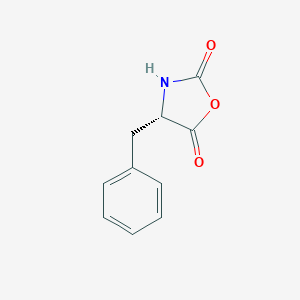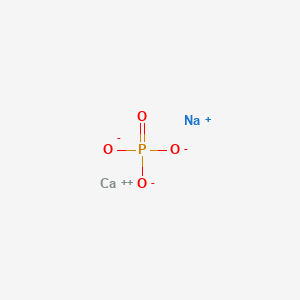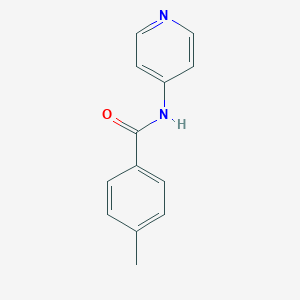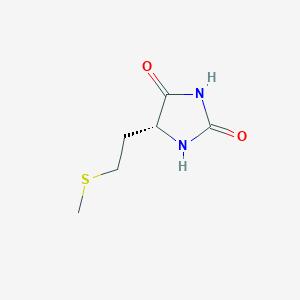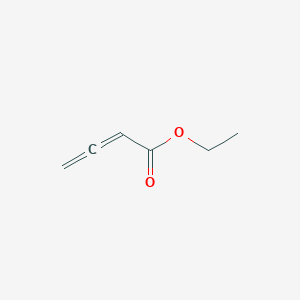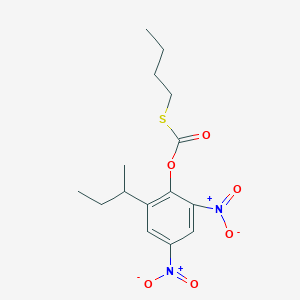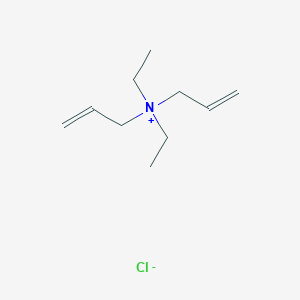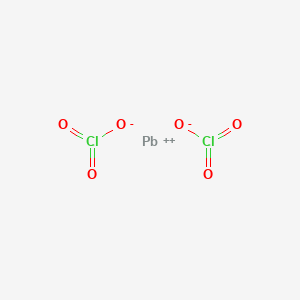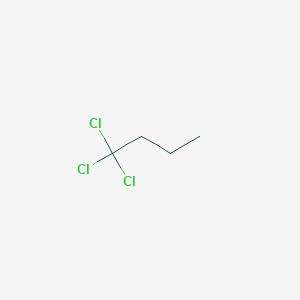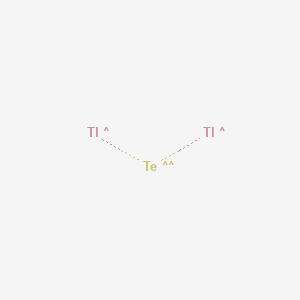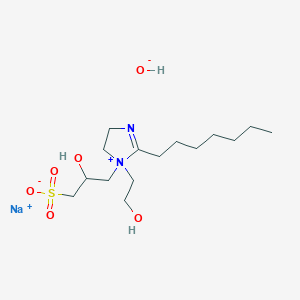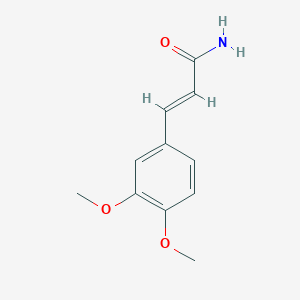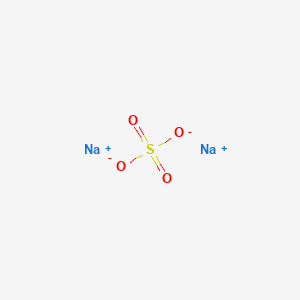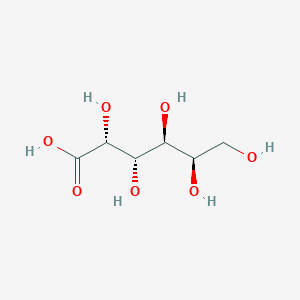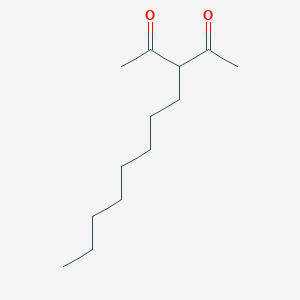
3-Octylpentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octylpentane-2,4-dione (OPD) is a chemical compound that has been widely used in scientific research due to its ability to form colored complexes with metal ions. This property has made OPD a popular reagent in the field of analytical chemistry, particularly in the detection and quantification of metal ions in biological samples.
Mécanisme D'action
The mechanism of action of 3-Octylpentane-2,4-dione involves the formation of a colored complex with metal ions. The reaction between 3-Octylpentane-2,4-dione and metal ions occurs through the carbonyl and enol groups in the molecule. The complex formation is influenced by factors such as pH, temperature, and the concentration of metal ions and 3-Octylpentane-2,4-dione.
Effets Biochimiques Et Physiologiques
3-Octylpentane-2,4-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antioxidant properties and can scavenge free radicals. 3-Octylpentane-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
3-Octylpentane-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-Octylpentane-2,4-dione forms stable complexes with metal ions, which can be easily detected and quantified. However, 3-Octylpentane-2,4-dione has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. 3-Octylpentane-2,4-dione also has a low molar absorptivity, which can limit its sensitivity in detecting metal ions at low concentrations.
Orientations Futures
There are several future directions for the use of 3-Octylpentane-2,4-dione in scientific research. One area of interest is the development of new 3-Octylpentane-2,4-dione derivatives with improved solubility and sensitivity. Another area of interest is the use of 3-Octylpentane-2,4-dione in the detection and quantification of metal ions in biological samples, such as blood and urine. 3-Octylpentane-2,4-dione can also be used in the development of new drugs that target metal ions in the body. Finally, 3-Octylpentane-2,4-dione can be used in the development of new materials for environmental remediation, such as the removal of heavy metals from contaminated water.
Conclusion
In conclusion, 3-Octylpentane-2,4-dione is a chemical compound that has found widespread use in scientific research as a chelating agent for metal ions. Its ability to form stable complexes with metal ions has made it a valuable tool in a range of applications, from environmental monitoring to clinical diagnostics. While there is still much to learn about the biochemical and physiological effects of 3-Octylpentane-2,4-dione, its potential for future research is promising.
Méthodes De Synthèse
3-Octylpentane-2,4-dione can be synthesized by the reaction of 3-octanone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 3-Octylpentane-2,4-dione in high yield. The chemical structure of 3-Octylpentane-2,4-dione is shown below:
Applications De Recherche Scientifique
3-Octylpentane-2,4-dione has been extensively used in scientific research as a chelating agent for metal ions. It forms stable complexes with a range of metal ions, including copper, iron, nickel, and zinc. These complexes have different colors, which can be used to identify and quantify the metal ions. 3-Octylpentane-2,4-dione has been used in a variety of applications, including environmental monitoring, food analysis, and clinical diagnostics.
Propriétés
Numéro CAS |
13195-73-8 |
|---|---|
Nom du produit |
3-Octylpentane-2,4-dione |
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
3-octylpentane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-13(11(2)14)12(3)15/h13H,4-10H2,1-3H3 |
Clé InChI |
KOMWCCYRQJBJDF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(=O)C)C(=O)C |
SMILES canonique |
CCCCCCCCC(C(=O)C)C(=O)C |
Autres numéros CAS |
13195-73-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



